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Abstract
The 2-substituted benzoxazole scaffold is a privileged heterocyclic motif, central to the

development of novel pharmaceuticals, functional materials, and agrochemicals.[1] This

extensive application note provides an in-depth guide for researchers, scientists, and drug

development professionals on the catalytic synthesis of these valuable compounds. Moving

beyond a simple recitation of procedures, this document elucidates the mechanistic

underpinnings of various catalytic systems, offering field-proven insights into experimental

design and execution. We will explore a range of modern catalytic methodologies, including

transition-metal catalysis (with a focus on copper and palladium), organocatalysis, and

photoredox catalysis. Each section includes detailed, step-by-step protocols, comparative data,

and visual workflows to ensure scientific integrity and practical reproducibility in the laboratory.

Introduction: The Significance of the Benzoxazole
Core
Benzoxazoles are bicyclic aromatic compounds that have garnered significant attention due to

their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory

properties. Their unique electronic and structural features also make them valuable

components in organic electronics and as fluorescent whitening agents. The versatility of the 2-

position allows for a wide range of substituents to be introduced, enabling fine-tuning of the

molecule's physicochemical and biological properties. Consequently, the development of

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 20 Tech Support

https://www.benchchem.com/product/b177939?utm_src=pdf-interest
https://www.researchgate.net/publication/320378503_Recent_Developments_in_the_Catalytic_Synthesis_of_2-Substituted_Benzoxazoles
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


efficient and robust catalytic methods for the synthesis of 2-substituted benzoxazoles is an area

of active research.[1]

Foundational Principles of Catalytic Benzoxazole
Synthesis
The most common and direct route to 2-substituted benzoxazoles involves the condensation

and subsequent cyclization of a 2-aminophenol with a suitable electrophilic partner, such as an

aldehyde, carboxylic acid, or their derivatives. The catalytic cycle for this transformation, while

varying in its specific intermediates depending on the catalyst, generally follows a common

pathway.
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Figure 1: Generalized workflow for the catalytic synthesis of 2-substituted benzoxazoles.

The role of the catalyst in this process is multifaceted. It can activate the electrophile, facilitate

the intramolecular cyclization, and/or promote the final oxidative aromatization step to furnish

the stable benzoxazole ring. The choice of catalyst dictates the reaction conditions, substrate

scope, and overall efficiency of the synthesis.
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Transition-Metal Catalysis: Copper and Palladium
Systems
Transition metals, particularly copper and palladium, are powerful catalysts for the synthesis of

2-substituted benzoxazoles, often enabling reactions under milder conditions and with broader

substrate compatibility compared to traditional methods.

Copper-Catalyzed Methodologies
Copper catalysts are attractive due to their low cost and versatile reactivity. They can catalyze

the synthesis of benzoxazoles from a variety of starting materials, including the classic

condensation of 2-aminophenols with aldehydes, as well as through intramolecular C-O bond

formation from o-haloanilides.[1][2][3]

In the copper-catalyzed condensation of 2-aminophenols and aldehydes, the proposed

mechanism involves the formation of a Schiff base intermediate, followed by an intramolecular

cyclization. The copper catalyst is believed to facilitate the final oxidative aromatization step.

For the intramolecular cyclization of o-haloanilides, a Cu(I)/Cu(III) catalytic cycle is often

proposed, where the rate-determining step is the oxidative addition of the C-X bond to the Cu(I)

center.[2]
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Figure 2: Proposed catalytic cycle for copper-catalyzed intramolecular C-O bond formation.

This protocol describes a general procedure for the synthesis of 2-arylbenzoxazoles using a

copper catalyst.

Materials:

2-Aminophenol (1.0 mmol)

Aromatic aldehyde (1.0 mmol)

Copper(II) acetate (Cu(OAc)₂, 5 mol%)

Dimethyl sulfoxide (DMSO), 3 mL
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Ethyl acetate

Brine

Anhydrous sodium sulfate

Procedure:

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (1.0

mmol), the aromatic aldehyde (1.0 mmol), and Cu(OAc)₂ (5 mol%).

Add DMSO (3 mL) to the flask.

Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by

thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory

funnel containing water (20 mL).

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

Combine the organic layers and wash with brine (20 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 2-

arylbenzoxazole.
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Entry Aldehyde Product Yield (%) Reference

1 Benzaldehyde

2-

Phenylbenzoxaz

ole

92 [4]

2

4-

Methoxybenzald

ehyde

2-(4-

Methoxyphenyl)b

enzoxazole

95 [4]

3

4-

Chlorobenzaldeh

yde

2-(4-

Chlorophenyl)be

nzoxazole

90 [4]

4

4-

Nitrobenzaldehy

de

2-(4-

Nitrophenyl)benz

oxazole

88 [4]

Table 1: Representative examples of copper-catalyzed synthesis of 2-arylbenzoxazoles.

Palladium-Catalyzed Approaches
Palladium catalysis offers a powerful toolkit for C-H bond functionalization, enabling the direct

arylation of the benzoxazole core at the 2-position, as well as the synthesis of the benzoxazole

ring itself through various cross-coupling strategies.

The palladium-catalyzed direct C-H arylation of benzoxazoles with aryl halides typically

proceeds through a concerted metalation-deprotonation (CMD) pathway. The catalytic cycle

involves the oxidative addition of the aryl halide to a Pd(0) species, followed by C-H activation

of the benzoxazole at the C2 position, and subsequent reductive elimination to form the C-C

bond and regenerate the Pd(0) catalyst.
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Figure 3: Proposed catalytic cycle for palladium-catalyzed C-H arylation of benzoxazoles.

This protocol outlines a general procedure for the direct C-H arylation of benzoxazole with an

aryl bromide.

Materials:
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Benzoxazole (1.0 mmol)

Aryl bromide (1.2 mmol)

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

Tricyclohexylphosphine (PCy₃, 4 mol%)

Potassium carbonate (K₂CO₃, 2.0 mmol)

N,N-Dimethylacetamide (DMA), 3 mL

Ethyl acetate

Brine

Anhydrous sodium sulfate

Procedure:

In a glovebox, add Pd(OAc)₂ (2 mol%), PCy₃ (4 mol%), and K₂CO₃ (2.0 mmol) to a dry

Schlenk tube.

Add benzoxazole (1.0 mmol) and the aryl bromide (1.2 mmol) to the tube.

Add DMA (3 mL) via syringe.

Seal the Schlenk tube and heat the reaction mixture at 120 °C for 12-24 hours.

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter

through a pad of Celite.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the residue by flash column chromatography to yield the 2-arylbenzoxazole.
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Entry Aryl Bromide Product Yield (%) Reference

1 Bromobenzene

2-

Phenylbenzoxaz

ole

85 [5]

2
1-Bromo-4-

methoxybenzene

2-(4-

Methoxyphenyl)b

enzoxazole

88 [5]

3
1-Bromo-4-

fluorobenzene

2-(4-

Fluorophenyl)be

nzoxazole

82 [5]

4 2-Bromopyridine
2-(Pyridin-2-

yl)benzoxazole
75 [5]

Table 2: Representative examples of palladium-catalyzed C-H arylation of benzoxazole.

Organocatalysis: A Metal-Free Approach
Organocatalysis has emerged as a powerful, environmentally benign alternative to metal-

catalyzed reactions. For benzoxazole synthesis, Brønsted acids are effective catalysts for the

condensation of 2-aminophenols with aldehydes.[6][7]

Mechanistic Rationale: Brønsted Acid Catalysis
The Brønsted acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its

electrophilicity and facilitating the nucleophilic attack by the amino group of the 2-aminophenol

to form a carbinolamine intermediate. Subsequent dehydration leads to the formation of a

Schiff base, which then undergoes an acid-catalyzed intramolecular cyclization and

aromatization to yield the 2-substituted benzoxazole.
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Figure 4: Mechanism of Brønsted acid-catalyzed benzoxazole synthesis.

Experimental Protocol: Brønsted Acid-Catalyzed
Synthesis
This protocol details a solvent-free synthesis of 2-substituted benzoxazoles using a reusable

Brønsted acidic ionic liquid gel as the catalyst.[6][7]
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Materials:

2-Aminophenol (1.0 mmol)

Aldehyde (1.0 mmol)

Brønsted acidic ionic liquid (BAIL) gel (1.0 mol%)

Ethyl acetate

Anhydrous magnesium sulfate

Procedure:

In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the aldehyde (1.0 mmol), and the

BAIL gel (1.0 mol%).

Stir the reaction mixture at 130 °C for 5 hours under solvent-free conditions.

Monitor the reaction by TLC.

After completion, cool the mixture and dissolve it in 10 mL of ethyl acetate.

Separate the BAIL gel catalyst by centrifugation. The catalyst can be washed and reused.

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent

under vacuum to obtain the crude product.

Purify by recrystallization or column chromatography if necessary.
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Entry Aldehyde Product Yield (%) Reference

1 Benzaldehyde

2-

Phenylbenzoxaz

ole

98 [7]

2

4-

Methylbenzaldeh

yde

2-(p-

Tolyl)benzoxazol

e

95 [7]

3

4-

Methoxybenzald

ehyde

2-(4-

Methoxyphenyl)b

enzoxazole

96 [7]

4

4-

Nitrobenzaldehy

de

2-(4-

Nitrophenyl)benz

oxazole

92 [7]

Table 3: Performance of a Brønsted acidic ionic liquid gel in benzoxazole synthesis.[7]

Photocatalysis: A Green and Sustainable Approach
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic

synthesis. Organic dyes, such as Eosin Y, can act as potent photocatalysts for the synthesis of

2-substituted benzoxazoles via C-H functionalization.[2][8]

Mechanistic Overview: Eosin Y Photocatalysis
The photocatalytic cycle is initiated by the excitation of Eosin Y with visible light. The excited

state of the photocatalyst can then engage in a single-electron transfer (SET) with a substrate,

generating a radical intermediate. This radical can then undergo further reactions, such as

cyclization and oxidation, to form the final product. The photocatalyst is regenerated in the

process, completing the catalytic cycle.
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Figure 5: Simplified catalytic cycle for Eosin Y-photocatalyzed benzoxazole synthesis.

Experimental Protocol: Photocatalytic Synthesis with
Eosin Y
This protocol describes the synthesis of 2-substituted benzoxazoles from benzanilides using

Eosin Y as a photocatalyst.[2]

Materials:
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Substituted benzanilide (0.2 mmol)

Eosin Y (2 mol%)

Acetonitrile (4 mL)

Blue LEDs (e.g., 3W, 467 nm)

Ethyl acetate

Water

Anhydrous magnesium sulfate

Procedure:

Dissolve the substituted benzanilide (0.2 mmol) and Eosin Y (2 mol%) in acetonitrile (4 mL)

in a 10 mL glass vial equipped with a magnetic stir bar.

Irradiate the mixture with a 3W blue LED under an air atmosphere at room temperature for 6-

12 hours.

Monitor the reaction by TLC.

Upon completion, transfer the reaction mixture to a separatory funnel, add water (5 mL), and

extract with ethyl acetate (3 x 5 mL).

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate

the solvent under reduced pressure.

Purify the crude product by column chromatography.
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Entry Benzanilide Product Yield (%) Reference

1

N-

Phenylbenzamid

e

2-

Phenylbenzoxaz

ole

98 [2]

2

N-(4-

Methoxyphenyl)b

enzamide

2-Phenyl-5-

methoxybenzoxa

zole

95 [2]

3

N-(4-

Chlorophenyl)be

nzamide

5-Chloro-2-

phenylbenzoxaz

ole

92 [2]

4
N-Phenyl-4-

nitrobenzamide

2-(4-

Nitrophenyl)benz

oxazole

85 [2]

Table 4: Photocatalytic synthesis of 2-substituted benzoxazoles using Eosin Y.[2]

Quantitative Comparison of Catalytic Methods
To aid in the selection of the most appropriate synthetic route, the following table provides a

comparative summary of the discussed catalytic methods. The Turnover Number (TON) and

Turnover Frequency (TOF) are key metrics for evaluating catalyst performance, where TON

represents the number of moles of product formed per mole of catalyst, and TOF is the TON

per unit of time.
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Catalytic
Method

Catalyst
Typical
Loading
(mol%)

Temperat
ure (°C)

Time (h)
TON
(approx.)

TOF (h⁻¹)
(approx.)

Copper-

Catalyzed
Cu(OAc)₂ 5 100 4-6 ~20 ~3-5

Palladium-

Catalyzed
Pd(OAc)₂ 2 120 12-24 ~50 ~2-4

Organocat

alyzed
BAIL gel 1 130 5 ~100 ~20

Photocatal

yzed
Eosin Y 2

Room

Temp.
6-12 ~50 ~4-8

Table 5: Comparative performance of different catalytic systems for 2-substituted benzoxazole

synthesis. TON and TOF are estimated based on typical reaction conditions and yields.

Conclusion and Future Outlook
The catalytic synthesis of 2-substituted benzoxazoles has witnessed significant advancements,

with a diverse array of methodologies now available to the synthetic chemist. Transition-metal

catalysis, particularly with copper and palladium, offers high efficiency and broad substrate

scope. Organocatalysis provides a cost-effective and environmentally friendly alternative, while

photocatalysis represents a sustainable approach utilizing visible light as the energy source.

The choice of a specific catalytic system will depend on factors such as the desired substrate

scope, cost considerations, and the availability of specialized equipment. Future research in

this field will likely focus on the development of even more efficient and sustainable catalytic

systems, including the use of earth-abundant metals, novel organocatalysts, and improved

photocatalysts with enhanced quantum yields. The continued exploration of these catalytic

avenues will undoubtedly lead to new and improved methods for the synthesis of this important

class of heterocyclic compounds, further fueling their application in medicine and materials

science.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 20 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mishra, M., et al. (2023). Visible-light Driven Eosin Y Catalyzed C(sp2)-H
Functionalization/C–O Bond Formation for Synthesis of Benzoxazoles. SciSpace.
Basak, S., Dutta, S., & Maiti, D. (2022). 2‐Arylbenzoxazole by palladium‐catalyzed C−H
arylation of substituted benzoxazole. ResearchGate.
Anonymous. (n.d.). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α -Ketoic
Acids by Photoredox Catalysis. ResearchGate.
Nguyen, T. B., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and
Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous
Catalyst under a Solvent-Free Condition. ACS Omega.
Nguyen, T. B., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and
Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous
Catalyst under a Solvent-Free Condition. PubMed Central.
Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones
Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Organic Chemistry Portal.
Mishra, M., et al. (2022). Visible-light Driven Eosin Y Catalyzed C(sp2)-H
Functionalization/C–O Bond Formation for Synthesis of Benzoxazoles. Hrčak.
Anonymous. (n.d.). Copper-catalyzed 2-aryl benzoxazole synthesis. ResearchGate.
Sahoo, K., & Panda, N. (2022). Palladium–Catalyzed Regioselective C–H Bond Arylations of
Benzoxazoles and Benzothiazoles at the C7 Position. ResearchGate.
Niu, Z., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-
Promoted Electrophilic Activation of Tertiary Amides. MDPI.
Oshimoto, K., Tsuji, H., & Kawatsura, M. (2019). Synthesis of benzoxazoles via the copper-
catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular
Chemistry.
Anonymous. (n.d.). The formation reaction of a carbon–carbon bond promoted by Eosin-Y
under visible light. RSC Publishing.
Sharma, U., et al. (2018). Eosin Y as a Redox Catalyst and Photosensitizer for Sequential
Benzylic C-H Amination and Oxidation. PubMed.
Donabauer, K., et al. (2018). Photocatalytic formation of carbon–sulfur bonds. Beilstein
Journal of Organic Chemistry.
Kumari, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-
aminophenol as a precursor: an up-to-date review. RSC Advances.
Anonymous. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal.
Anonymous. (n.d.). Ligand-promoted, copper nanoparticles catalyzed one-pot synthesis of
substituted benzoxazoles from 2-bromoanilines and acyl chlorides. ResearchGate.
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H
Functionalization Reactions. PubMed Central.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 20 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H
Functionalization Reactions. Chemical Reviews.
He, J. (2018). Recent Developments in the Catalytic Synthesis of 2-Substituted
Benzoxazoles. ResearchGate.
Anonymous. (n.d.). Copper catalyzed synthesis of benzoxazoles and benzothiazoles via
tandem manner. ResearchGate.
Bellina, F., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of
Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters.
Anonymous. (n.d.). Mechanistic Exploration of the Palladium-Catalysed Process for the
Synthesis of Benzoxazoles and Benzothiazoles. ResearchGate.
Singh, P. P., et al. (2017). Eosin Y catalysed photoredox synthesis: a review. Semantic
Scholar.
Neumann, M., & Zeitler, K. (2012). On the mechanism of photocatalytic reactions with eosin
Y. Beilstein Journal of Organic Chemistry.
Kapileswar, S., et al. (2023). Benzoxazole or Benzothiazole as an Innate Directing Group for
Palladium- and Ruthenium-Catalyzed Complementary C–H Arylation: Functionalization of
Biorelevant Heterocyclic Scaffolds. Bohrium.
Nguyen, T. B., et al. (2019). Synthesis of benzoxazoles, benzimidazoles, and benzothiazoles
using Brønsted acidic ionic liquid gel as an efficient heterogene. DOI.
Yao, Z., et al. (2019). Cu-Catalyzed Synthesis of Benzoxazole with Phenol and Cyclic
Oxime. Semantic Scholar.
Zhang, Y., et al. (2020). Copper-Catalyzed Intramolecular C-H Alkoxylation of Diaryltriazoles:
Synthesis of Tricyclic Triazole Benzoxazines. PubMed.
Li, B., et al. (2019). Palladium-catalyzed C–H activation of simple arenes and cascade
reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. Chemical Communications.
Ghosh, T., et al. (2022). Eosin Y Catalyzed Photochemical Synthesis of Arylated
Phenothiazones. PubMed Central.
Lester, R. P., & Camp, J. E. (2013). Methods for the Direct Synthesis of Benzoxazoles from
Halogenated Nitriles in Alcoholic Solvents. University of Bath's research portal.
Anonymous. (n.d.). Palladium‐Catalyzed Transient Chirality Transfer and Atroposelective C‐
H Functionalization to Access Quaternary Stereocenter. Wiley Online Library.
Niu, Z., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-
Promoted Electrophilic Activation of Tertiary Amides. PubMed Central.
Ferreira, E. M., et al. (2008). C-H Bond Functionalizations with Palladium(II): Intramolecular
Oxidative Annulations of Arenes. PubMed.
Masson, G., et al. (2018). Enantioselective Brønsted Acid Catalysis as a Tool for the
Synthesis of Natural Products and Pharmaceuticals. PubMed.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 18 / 20 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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